N-(diethoxyphosphorylmethyl)formamide
Description
N-(Diethoxyphosphorylmethyl)formamide is an organophosphorus derivative of formamide, characterized by a diethoxyphosphorylmethyl group (-CH₂PO(OEt)₂) attached to the nitrogen atom of the formamide moiety.
Properties
IUPAC Name |
N-(diethoxyphosphorylmethyl)formamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14NO4P/c1-3-10-12(9,11-4-2)6-7-5-8/h5H,3-4,6H2,1-2H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQKAXRYIKCIRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CNC=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14NO4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201210476 | |
| Record name | Phosphonic acid, [(formylamino)methyl]-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201210476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41003-95-6 | |
| Record name | Phosphonic acid, [(formylamino)methyl]-, diethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41003-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphonic acid, [(formylamino)methyl]-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201210476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(diethoxyphosphorylmethyl)formamide typically involves the reaction of diethyl phosphite with formamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-(diethoxyphosphorylmethyl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds.
Substitution: The phosphoryl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphorylated derivatives, while reduction may produce simpler amides .
Scientific Research Applications
N-(diethoxyphosphorylmethyl)formamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(diethoxyphosphorylmethyl)formamide involves its interaction with molecular targets and pathways. The phosphoryl group plays a crucial role in its reactivity and interactions with other molecules. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various biochemical pathways .
Comparison with Similar Compounds
Structural Analogues
(a) Phosphorylated Formamides
- N-(Diphenylphosphoryl)-Substituted Formamides: Synthesized via reactions of diphenylphosphine oxide with aryl isocyanates, these compounds (e.g., (diphenylphosphoryl)-N-(4-methoxyphenyl)formamide) share a phosphoryl group but differ in substituents. Their ¹H NMR spectra and X-ray crystallography data indicate stability in non-ionic dichloro forms, contrasting with ionic formamide chlorides .
- N-(Diethoxyphosphorylmethyl)formamide : The diethoxy group likely enhances solubility in polar aprotic solvents compared to diphenyl derivatives. The phosphoryl group may act as a Lewis acid catalyst or chelating agent in coordination chemistry.
(b) Aryl-Substituted Formamides
- N-(4-Methoxyphenyl)formamide 2-O-β-D-xyloside : Isolated from Basidiomycetes, this compound exhibits glycosidic linkage and β-xylose configuration. Unlike phosphorylated analogs, its bioactivity is linked to sugar moieties rather than electronic effects of substituents .
- N-[2-(4-Hydroxyphenyl)ethenyl]formamide : Found in Alternaria alternata, this compound demonstrates cis-trans isomerism and antimicrobial properties. The absence of a phosphoryl group limits its use in catalysis but highlights structural diversity in natural products .
(c) Alkyl-Substituted Formamides
- N,N-Dimethylformamide (DMF) : A widely used polar aprotic solvent with high boiling point (153°C) and miscibility in water. DMF’s toxicity (listed under REACH SVHC) contrasts with phosphorylated formamides, which may offer safer alternatives due to reduced volatility .
- Phosphorylated analogs could mitigate these issues via improved thermal stability .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Solubility | Thermal Stability | Key Applications |
|---|---|---|---|---|
| This compound | ~227.15 (estimated) | High in DMF, THF | Moderate to High | Catalysis, Ligand Design |
| N,N-Dimethylformamide (DMF) | 73.09 | Miscible in water, organics | Moderate | Solvent, Reaction Medium |
| N-(Diphenylphosphoryl)formamide | ~291.25 | Low in water, high in DCM | High | Catalysis, Material Science |
| N-[2-(4-Hydroxyphenyl)ethenyl]formamide | 177.19 | Moderate in EtOAc, MeOH | Low | Antimicrobial Agents |
Notes:
- Phosphorylated formamides exhibit higher thermal stability due to strong P=O bonds, making them suitable for high-temperature reactions .
Biological Activity
N-(diethoxyphosphorylmethyl)formamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Synthesis
This compound can be synthesized through a reaction involving diethyl phosphite and formamide. The general structure is characterized by a phosphonate group attached to a formamide moiety:
Where and represent ethyl groups in the diethoxyphosphoryl portion, contributing to the overall lipophilicity and reactivity of the compound.
The biological activity of this compound primarily stems from its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The compound's phosphonate group can facilitate interactions with nucleophilic sites in proteins, potentially leading to inhibition or modulation of enzymatic activity.
Antimicrobial Activity
This compound has demonstrated notable antimicrobial properties. In vitro studies have shown that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these bacteria suggest a promising profile for further development as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
Recent studies indicate that this compound may possess anticancer properties. It has been tested against various cancer cell lines, showing selective cytotoxicity. For instance, in assays measuring cell viability, the compound exhibited IC50 values in the low micromolar range against several tumor cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 5.3 |
| HeLa (cervical cancer) | 4.8 |
| A549 (lung cancer) | 6.0 |
Case Studies
Several case studies have highlighted the potential applications of this compound in pharmaceutical development:
- Antimicrobial Agent Development : A study focused on optimizing the synthesis of this compound derivatives showed enhanced antibacterial activity compared to standard antibiotics. This research emphasizes the need for further exploration into structure-activity relationships (SAR).
- Cancer Therapy : Another investigation assessed the compound's effects on apoptosis in cancer cells, revealing that it induces cell death through both intrinsic and extrinsic pathways. This dual mechanism may provide a therapeutic advantage in treating resistant cancer types.
- Neuroprotective Effects : Preliminary findings suggest that this compound may also exhibit neuroprotective properties, potentially useful in conditions such as Alzheimer's disease. The compound's ability to modulate oxidative stress markers was evaluated in neuronal cell models.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
